molecular formula C22H20CuN4O4-2 B12891636 Bis[D-tryptophanato(O,N)]copper(II)

Bis[D-tryptophanato(O,N)]copper(II)

Cat. No.: B12891636
M. Wt: 468.0 g/mol
InChI Key: XQKSZAAOLFDXNA-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis[D-tryptophanato(O,N)]copper(II) is a chiral copper(II) complex synthesized via the reaction of D-tryptophan with a copper salt under controlled conditions. The compound exhibits a coordination geometry where the copper(II) center is chelated by two D-tryptophan ligands via their oxygen (carboxylate) and nitrogen (amino) donor atoms. Key properties include a decomposition temperature of 269°C and elemental composition consistent with the formula C${22}$H${22}$N$4$O$4$Cu (56.22% C, 4.72% H, 11.92% N) . Its enantiomeric purity (D-configuration) distinguishes it from racemic analogs like Bis[D,L-tryptophanato(O,N)]copper(II), which may differ in crystallinity and biological interactions .

Properties

Molecular Formula

C22H20CuN4O4-2

Molecular Weight

468.0 g/mol

IUPAC Name

copper;2-azanidyl-3-(1H-indol-3-yl)propanoate

InChI

InChI=1S/2C11H11N2O2.Cu/c2*12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10;/h2*1-4,6,9,12-13H,5H2,(H,14,15);/q2*-1;+2/p-2

InChI Key

XQKSZAAOLFDXNA-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)[O-])[NH-].C1=CC=C2C(=C1)C(=CN2)CC(C(=O)[O-])[NH-].[Cu+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Direct Synthesis: Bis[D-tryptophanato(O,N)]copper(II) can be synthesized by reacting copper(II) salts (such as copper sulfate) with D-tryptophan in an aqueous or organic solvent.

    Template Method: In this approach, a pre-formed copper(II) complex acts as a template for ligand coordination. D-tryptophan is then added to form the desired complex.

Reaction Conditions::

    Solvents: Water, methanol, or other polar solvents.

    Temperature: Typically at room temperature or slightly elevated.

    pH: The pH of the reaction mixture influences the stability of the complex.

Industrial Production:: Industrial-scale production methods may involve modifications of the above synthetic routes to optimize yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Reactivity::

    Oxidation-Reduction: Bis[D-tryptophanato(O,N)]copper(II) can undergo redox reactions, interconverting between Cu²⁺ and Cu³⁺ states.

    Substitution: Ligand exchange reactions occur, where other ligands can replace the D-tryptophanato ligands.

    Coordination: The complex can coordinate with additional ligands (e.g., water, ammonia).

Common Reagents and Conditions::

    Oxidation: Use oxidizing agents (e.g., hydrogen peroxide, oxygen).

    Reduction: Employ reducing agents (e.g., hydrazine, sodium borohydride).

    Substitution: Varying ligands (e.g., chloride, thiocyanate) under appropriate conditions.

Major Products::

    Oxidation: Cu³⁺ complexes.

    Substitution: New copper complexes with different ligands.

Scientific Research Applications

    Bioinorganic Chemistry: Studying metal-ligand interactions and their impact on biological systems.

    Medicine: Investigating potential therapeutic applications (e.g., antimicrobial properties, cancer treatment).

    Catalysis: Bis[D-tryptophanato(O,N)]copper(II) may serve as a catalyst in organic transformations.

Mechanism of Action

The exact mechanism remains an active area of research. it likely involves interactions with cellular proteins, enzymes, or DNA, influencing biological processes.

Comparison with Similar Compounds

Comparison with Similar Copper(II) Complexes

Structural and Geometric Comparisons

Copper(II) complexes exhibit diverse coordination geometries influenced by ligand steric and electronic effects:

Compound Ligand Type Geometry Dihedral Angle (°) Reference
Bis[D-tryptophanato(O,N)]copper(II) D-tryptophan (O,N-chelating) Distorted square planar* N/A
Bis(N-ipr-salicylaldiminato)Cu(II) Salicylaldiminate Distorted square planar 59.7
Bis(N-ipr-2-oxy-1-naphthylideneaminato)Cu(II) Naphthylideneaminato Distorted square planar 38.6
Bis[2-(hydroxyimino)cyclohexan-1-one oximato]Cu(II) Oxime-derived ligand Square planar N/A

Key Observations :

  • Dihedral Angles : Complexes with bulkier ligands (e.g., naphthylideneaminato) exhibit smaller dihedral angles between ligand planes, suggesting reduced steric distortion compared to salicylaldiminate derivatives .

Thermal Stability and Decomposition

Thermal stability varies with ligand stability and metal-ligand bond strength:

Compound Decomposition Temperature (°C) Key Factors Affecting Stability Reference
Bis[D-tryptophanato(O,N)]copper(II) 269 Strong Cu–N/O bonds; chiral packing
Bisanthranilato(O,N)copper(II) Not reported Weaker π-backbonding with aromatic ligands
Cu(II)-Bis-Cyclen/GO nanocomposite >300 Stabilization by graphene oxide support

Insights :

  • The moderate decomposition temperature of Bis[D-tryptophanato]Cu(II) (269°C) reflects typical stability for amino acid-copper complexes, whereas graphene oxide-supported composites exhibit enhanced thermal resilience .
Catalytic Activity
  • Bis[D-tryptophanato(O,N)]copper(II): Limited catalytic data is available, but chiral amino acid complexes are often explored in enantioselective reactions.
  • Cu(II)-Bis-Cyclen/GO Nanocomposite: Demonstrates high efficiency in copper-catalyzed azide–alkyne cycloaddition (CuAAC), achieving >95% yield under mild conditions due to enhanced electron transfer at the graphene oxide interface .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.